N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15(2)28-19-13-9-17(10-14-19)23(27)24-18-11-7-16(8-12-18)22-25-20-5-3-4-6-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKYADGDTWWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Ring Formation via Aldehyde Cyclization
The benzimidazole core is constructed using a modified Phillips-Ladenburg reaction. In a representative protocol:
- Reactants : 4-Nitrobenzaldehyde (1.0 eq) and o-phenylenediamine (1.1 eq).
- Conditions : DMF (5 vol), sulfur (0.2 eq), 80°C, 12 h.
- Mechanism : Sulfur acts as a cyclizing agent, facilitating imine formation and subsequent aromatization.
- Outcome : 2-(4-Nitrophenyl)-1H-benzo[d]imidazole is isolated in 82% yield.
Characterization Data :
Nitro Reduction to Aniline
Catalytic hydrogenation converts the nitro group to an amine:
- Conditions : H2 (1 atm), 10% Pd/C (0.1 eq), EtOH (10 vol), 25°C, 6 h.
- Yield : 89%.
- Monitoring : TLC (hexane:EtOAc 3:1, Rf = 0.15).
Post-Reduction Characterization :
Synthesis of 4-Isopropoxybenzoyl Chloride
The acylating agent is prepared from 4-isopropoxybenzoic acid:
- Reagents : Thionyl chloride (SOCl2, 3.0 eq), catalytic DMF.
- Conditions : Reflux (70°C), 4 h.
- Workup : Excess SOCl2 is removed under vacuum, and the residue is washed with anhydrous hexane.
Quality Control :
Amide Coupling: Final Assembly
The benzimidazole-aniline is coupled with 4-isopropoxybenzoyl chloride via Schotten-Baumann conditions:
- Reactants : 4-(1H-Benzo[d]imidazol-2-yl)aniline (1.0 eq), 4-isopropoxybenzoyl chloride (1.2 eq).
- Base : DIPEA (2.5 eq), anhydrous toluene (8 vol).
- Conditions : 0°C → 25°C, 16 h under argon.
- Workup : Precipitation with methanol, filtration, and recrystallization (EtOH/H2O).
- Yield : 76%.
Final Product Characterization :
- 1H NMR (300 MHz, DMSO-d6) : δ 10.12 (s, 1H, NH), 8.24 (d, J = 8.4 Hz, 2H, Ar-H), 7.92–7.88 (m, 4H, benzimidazole-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.44 (d, J = 8.8 Hz, 2H, OAr-H), 4.76 (sept, J = 6.0 Hz, 1H, CH(CH3)2), 1.34 (d, J = 6.0 Hz, 6H, CH3).
- 13C NMR : δ 165.8 (C=O), 161.2 (C-O), 142.3–115.4 (aromatic carbons), 69.8 (CH(CH3)2), 21.9 (CH3).
- HRMS (ESI+) : m/z calcd for C23H21N3O2 [M+H]+: 378.1706; found: 378.1709.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
A rapid benzimidazole synthesis employs microwave irradiation:
Visible Light Catalysis
Eco-friendly benzimidazole formation under visible light:
Comparative Analysis of Synthetic Methods
Scalability and Industrial Considerations
- Cost Efficiency : Thionyl chloride-mediated acyl chloride preparation is cost-effective at scale.
- Purification Challenges : Column chromatography is avoided via recrystallization, enhancing throughput.
- Regulatory Compliance : Residual Pd in catalytic hydrogenation must be <10 ppm (ICH Q3D guidelines).
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Pharmaceuticals: It is used as a scaffold for the development of new drugs with improved efficacy and reduced side effects.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds :
- TUBC (N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea): Structure: Contains a thiourea (-NH-CS-NH-) linker instead of a benzamide. Activity: Exhibits elastase inhibition (IC₅₀: low μM range), antioxidant activity (80% DPPH radical scavenging), and mixed DNA binding .
- Compound 1h (): Structure: 4-(Imidazolidin-2-ylideneamino)-N-(3-isopropoxyphenyl)-2-isopropoxybenzamide. Features: Dual isopropoxy groups and imidazolidin-2-ylideneamino substituents. Comparison: The target compound lacks imidazolidine groups, which may reduce tautomerization effects observed in 1h. Its simpler structure could improve synthetic accessibility .
- Compound 12c (): Structure: N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-N'-(4-chlorophenyl)formamidine. Activity: Antitumor properties (structure-activity relationship noted). Comparison: The formamidine (CH=N) linker in 12c versus the benzamide (CO-NH) in the target compound may lead to differences in hydrogen bonding and π-π stacking with biological targets .
Functional Group Impact :
- Benzamide vs. Thiourea : Benzamide’s carbonyl group (IR: ~1660–1680 cm⁻¹) offers weaker hydrogen-bonding than thiourea’s C=S (IR: ~1243–1258 cm⁻¹), affecting target selectivity .
Physicochemical Data :
Elastase Inhibition :
- TUBC’s thiourea group facilitates strong binding to elastase (docking confirmed in active site), with low IC₅₀ values. The target compound’s benzamide may exhibit weaker inhibition but improved metabolic stability .
DNA Interaction :
- TUBC binds DNA via mixed modes (intercalation and groove binding). The target compound’s benzimidazole may intercalate, while the isopropoxy group could hinder groove binding compared to smaller substituents .
Antioxidant Activity :
- TUBC scavenges 80% of DPPH radicals.
Spectroscopic and Computational Insights
- IR Spectroscopy: Benzamide C=O stretch: ~1660–1680 cm⁻¹ (cf. ’s compounds 2a–2d). ’s triazoles) .
DFT and Docking :
- TUBC’s thiourea showed favorable binding energy with elastase. The target compound’s isopropoxy group may sterically hinder interactions but improve hydrophobic contacts .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 334.40 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds containing benzimidazole derivatives often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Benzimidazole derivatives can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
- Antioxidant Activity : The presence of phenolic groups in the structure may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress .
- Anticancer Properties : Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .
Biological Activity
Several studies have evaluated the biological activity of this compound. Below are summarized findings from diverse research sources:
Case Studies
- Anticancer Efficacy : A study published in Oncoimmunology demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro and in vivo models by inducing cell cycle arrest and apoptosis .
- Anti-inflammatory Effects : In a model of acute inflammation, this compound was shown to reduce paw edema significantly when administered prior to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Activity : A recent investigation revealed that this compound exhibited notable antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound for developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
